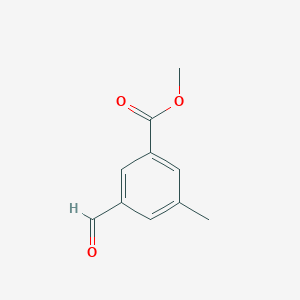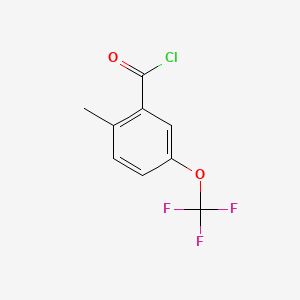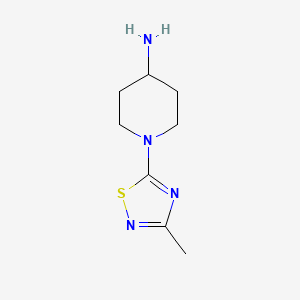
3-(Oxolan-3-yl)cyclohexan-1-one
Overview
Description
3-(Oxolan-3-yl)cyclohexan-1-one, also known as 3-Oxolane-3-cyclohexyl ketone or 3-OCCK, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of cyclohexanone derivatives and has a molecular formula of C12H20O2.
Scientific Research Applications
Oxetan and Oxolan Formation
One of the early studies explored the intramolecular cyclization of 3,4-epoxy-alcohols, where compounds like 1-(βγ-Epoxypropyl)cyclohexan-1-ol led to the formation of oxetans as main products under specific conditions. Interestingly, under anhydrous conditions, this compound yielded an oxolan dimer as the sole identified product, highlighting a pathway for synthesizing cyclic ethers from epoxy-alcohols (Murai, Ono, & Masamune, 1976; MuraiAkio, OnoMitsunori, & MasamuneTadashi, 1977).
Bifunctional Building Block Synthesis
A recent study presented a low-cost and scalable synthesis method for 2-(2-(2-methyl-1,3-dioxolan-2-yl)ethyl)cyclohexan-1-one. This method utilized inexpensive materials and straightforward reaction conditions, achieving a 53% overall yield with minimal purification steps. This work underscores the potential of such compounds as bifunctional building blocks in organic synthesis (Qinghong Zha et al., 2021).
Modeling of Deoxyribose Radicals
The gas-phase generation and study of 3-hydroxyoxolan-3-yl radical and cation provided insights into the dissociation and energetics of carbohydrate radicals incorporating the 3-hydroxyoxolan-3-yl motif. This research offers valuable information on the stability and reactivity of such radicals, contributing to our understanding of radical chemistry in biological and synthetic contexts (S. Vivekananda et al., 2004).
Cyclohexanone-Related Catalyst Performance
A study on peroxo- and oxovanadium(IV) complexes with tridentate N-heterocycle ligands evaluated their catalytic performance in the oxidation of cyclohexane. The findings demonstrated that specific complexes could significantly enhance the conversion of cyclohexane to cyclohexanol and cyclohexanone, showcasing the potential of such complexes in catalysis (X. Ma et al., 2015).
properties
IUPAC Name |
3-(oxolan-3-yl)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c11-10-3-1-2-8(6-10)9-4-5-12-7-9/h8-9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEQCOGGFZQKWQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)C2CCOC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(2-Chloro-6-((4-(tetrahydrofuran-3-yl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B1427121.png)
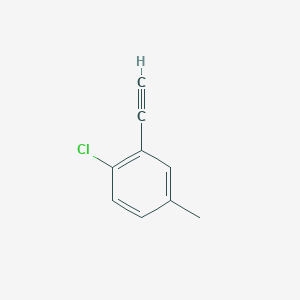
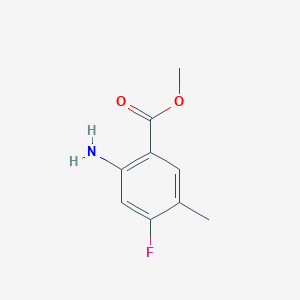
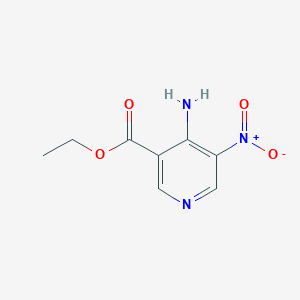
![2-[1,2]Oxazinan-2-yl-ethanol](/img/structure/B1427127.png)

![3-[4-(Trifluoromethyl)phenyl]cyclobutan-1-one](/img/structure/B1427129.png)
![Spiro[chroman-2,1'-cyclobutan]-4-one](/img/structure/B1427130.png)

